molecular formula C16H27IN2O B13766866 Ethanaminium, N,N-diethyl-N-methyl-2-oxo-2-((2,4,6-trimethylphenyl)amino)-, iodide CAS No. 68638-18-6

Ethanaminium, N,N-diethyl-N-methyl-2-oxo-2-((2,4,6-trimethylphenyl)amino)-, iodide

Cat. No.: B13766866
CAS No.: 68638-18-6
M. Wt: 390.30 g/mol
InChI Key: SMMZZZUXPOJRDP-UHFFFAOYSA-N
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Description

Diethyl-methyl-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium iodide is a chemical compound with the molecular formula C16H27IN2O and a molecular weight of 390.303 g/mol. This compound is known for its unique structure, which includes a quaternary ammonium ion and an iodide counterion. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl-methyl-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium iodide typically involves the reaction of diethylamine with 2-oxo-2-(2,4,6-trimethylanilino)ethyl iodide under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 25-30°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of diethyl-methyl-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium iodide involves large-scale batch reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques like recrystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Diethyl-methyl-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium iodide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles like chloride or bromide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium at room temperature.

    Reduction: Sodium borohydride (NaBH4) in methanol at 0-5°C.

    Substitution: Sodium chloride (NaCl) in aqueous solution at 50-60°C.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of diethyl-methyl-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium chloride or bromide.

Scientific Research Applications

Diethyl-methyl-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium iodide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of cellular processes and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of diethyl-methyl-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The quaternary ammonium ion plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl-methyl-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium chloride
  • Diethyl-methyl-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium bromide
  • Diethyl-methyl-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium sulfate

Uniqueness

Diethyl-methyl-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium iodide is unique due to its iodide counterion, which imparts distinct chemical and physical properties compared to its chloride, bromide, and sulfate counterparts. The iodide ion can influence the compound’s solubility, reactivity, and interaction with biological targets.

Properties

CAS No.

68638-18-6

Molecular Formula

C16H27IN2O

Molecular Weight

390.30 g/mol

IUPAC Name

diethyl-methyl-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium;iodide

InChI

InChI=1S/C16H26N2O.HI/c1-7-18(6,8-2)11-15(19)17-16-13(4)9-12(3)10-14(16)5;/h9-10H,7-8,11H2,1-6H3;1H

InChI Key

SMMZZZUXPOJRDP-UHFFFAOYSA-N

Canonical SMILES

CC[N+](C)(CC)CC(=O)NC1=C(C=C(C=C1C)C)C.[I-]

Origin of Product

United States

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